Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate
Description
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate is a complex oxazole-derived compound characterized by two symmetric oxazole rings, each substituted with a heptadecyl (C₁₇H₃₅) group at the 2-position and a stearoyloxy (C₁₈H₃₅O₂)methyl moiety at the 4-position. The oxalate group bridges the two oxazole units, forming a dimeric structure. This compound is listed under the IUPAC name Bis({2-heptadecyl-4-[(stearoyloxy)methyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl)oxalate and is commercially available through Chemos GmbH, a chemical distribution company specializing in intermediates and specialty chemicals .
However, detailed experimental data on its synthesis, reactivity, and industrial uses remain scarce in publicly accessible literature.
Properties
CAS No. |
94159-98-5 |
|---|---|
Molecular Formula |
C82H152N2O10 |
Molecular Weight |
1326.1 g/mol |
IUPAC Name |
bis[[2-heptadecyl-4-(octadecanoyloxymethyl)-5H-1,3-oxazol-4-yl]methyl] oxalate |
InChI |
InChI=1S/C82H152N2O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-75-83-81(69-89-75,71-91-77(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-93-79(87)80(88)94-74-82(72-92-78(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)70-90-76(84-82)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h5-74H2,1-4H3 |
InChI Key |
KURFMYYOHDXINF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)C(=O)OCC2(COC(=N2)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate typically involves the reaction of heptadecylamine with oxalic acid dihydrate in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazoline compounds.
Substitution: The oxazoline rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty polymers and surfactants.
Mechanism of Action
The mechanism of action of Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes . The oxazoline rings may also interact with nucleophilic sites on proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Target Compound
- Substituents : Two heptadecyl (C₁₇H₃₅) groups and two stearoyloxy (C₁₈H₃₅O₂)methyl groups.
- Core Structure : Bis-oxazole linked via oxalate.
Similar Compound : (S)-2-(1-Chloro-2-Methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole (CAS 1199225-39-2)
- Substituents : Chloro (Cl), isopropyl (C₃H₇), and methyl groups.
- Core Structure: Monomeric 4,5-dihydrooxazole.
- Key Features : Lower molecular weight (203.71 g/mol), polar substituents (Cl), and compact structure favoring solubility in organic solvents .
Physicochemical Properties
Research Findings
- Hydrophobicity: The target compound’s long alkyl chains likely render it insoluble in polar solvents but effective in nonpolar environments, contrasting with the chloro/isopropyl-substituted derivative, which exhibits moderate polarity .
- Reactivity : The oxalate bridge in the target compound may undergo hydrolysis under acidic/basic conditions, whereas the chloro-substituted oxazole in CAS 1199225-39-2 is reactive toward nucleophilic substitution due to its Cl group .
- Synthetic Utility : The similar compound (CAS 1199225-39-2) is utilized as a chiral auxiliary in asymmetric synthesis, while the target compound’s bulkiness limits its role in fine chemical synthesis but enhances stability in polymeric matrices .
Biological Activity
Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate (CAS Number: 94159-98-5) is a complex organic compound characterized by its unique structure, which includes multiple long-chain alkyl groups and an oxazoline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.
- Molecular Formula : CHNO
- Molecular Weight : 1326.1 g/mol
- Hydrophobicity : High hydrophobicity indicated by an XLogP3-AA value of 32.7, suggesting significant lipophilicity due to extensive carbon chain length .
- Synthesis : Typically involves multi-step organic reactions to incorporate the oxazoline and ester functionalities.
Antioxidant Properties
Recent studies suggest that compounds similar to this compound exhibit antioxidant activities. For instance, carboxymethylated derivatives of polysaccharides have shown to scavenge hydroxyl radicals effectively, indicating potential for antioxidant applications .
Cytotoxicity and Cell Interaction
Research indicates that oxalate-containing compounds can influence cell viability. For example, studies on calcium oxalate crystals have demonstrated that their interaction with renal tubular epithelial cells can lead to cytotoxic effects. The regulation of crystal growth by various agents can mitigate these effects, suggesting that derivatives of bis(oxazoline) compounds may similarly modulate cellular responses .
Case Studies
-
Oxalate Crystal Deposition Disease :
- In patients with primary hyperoxaluria, the deposition of oxalate crystals leads to significant renal damage. This condition underscores the importance of understanding how compounds like this compound interact within biological systems and their potential therapeutic roles in managing oxalate-related disorders .
- Renal Protection Mechanisms :
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Bis((2-heptadecyl-4,5-dihydro-4-(((1-oxooctadecyl)oxy)methyl)-4-oxazolyl)methyl) oxalate, and how can experimental design minimize side reactions?
- Methodological Answer :
- Use statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can reduce the number of trials while identifying critical variables influencing oxazole ring formation .
- Employ Schlenk-line techniques under inert atmospheres to prevent hydrolysis of sensitive intermediates like oxazolylmethyl esters .
- Monitor reaction progress via FT-IR or NMR to detect early-stage intermediates (e.g., oxazoline tautomerization) and adjust conditions dynamically .
Q. How should researchers safely handle and store this compound given its structural complexity?
- Methodological Answer :
- Handling : Use electrostatic discharge (ESD)-safe containers and grounding straps to mitigate risks from its long alkyl chains, which may accumulate static charge . Wear chemical-resistant gloves (e.g., nitrile) and full-face respirators during powder handling to avoid inhalation .
- Storage : Store in airtight, amber glass containers under nitrogen at –20°C to prevent oxidation of the oxalate ester group. Avoid proximity to strong acids/bases to prevent ester hydrolysis .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H-¹³C HSQC to resolve overlapping alkyl chain signals and confirm substitution patterns on the oxazole ring .
- Mass Spectrometry : Apply high-resolution MALDI-TOF to verify molecular weight (C₈₀H₁₄₈N₂O₁₀) and detect trace impurities from incomplete acylation .
- HPLC : Optimize a reverse-phase C18 column with acetonitrile/water gradients (0.1% TFA) to separate diastereomers arising from oxazole stereochemistry .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?
- Methodological Answer :
- Use density functional theory (DFT) to model reaction pathways, identifying energetically favorable intermediates (e.g., oxazoline vs. oxazole tautomers) that may explain byproduct formation .
- Cross-validate with in situ FT-IR or Raman spectroscopy to detect transient species predicted computationally .
- Apply multivariate analysis (e.g., PCA) to correlate experimental outliers with process variables (e.g., moisture content, agitation speed) .
Q. What strategies optimize this compound’s application in catalytic systems (e.g., as a ligand in asymmetric catalysis)?
- Methodological Answer :
- Ligand Screening : Use combinatorial libraries to test variations in alkyl chain length (C17 vs. C18) and oxalate linker flexibility for enantioselectivity .
- Kinetic Studies : Employ stopped-flow UV-Vis to measure binding constants with metal centers (e.g., Pd, Rh) and correlate with catalytic turnover rates .
- Operando Spectroscopy : Integrate XAS (X-ray absorption spectroscopy) during catalysis to monitor ligand-metal coordination dynamics .
Q. How can researchers assess the environmental impact of this compound’s degradation byproducts?
- Methodological Answer :
- Hydrolysis Studies : Simulate aqueous degradation at varying pH (2–12) and analyze products via LC-QTOF-MS to identify persistent fragments (e.g., heptadecyl fatty acids) .
- Ecotoxicology : Use QSAR models to predict toxicity of degradation products against aquatic organisms (e.g., Daphnia magna) .
- Atmospheric Lifetime : Calculate OH radical reaction rates using computational chemistry to estimate tropospheric persistence .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental melting points be addressed?
- Methodological Answer :
- Perform DSC (differential scanning calorimetry) under controlled heating rates (1–10°C/min) to detect polymorphic transitions or amorphous content .
- Compare with powder XRD to confirm crystalline phase purity and identify lattice defects .
- Use molecular dynamics simulations to model packing efficiency of alkyl chains, which may lower experimental melting points due to disordered domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
